2-(Aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride
Description
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Properties
IUPAC Name |
2-(cyclopropylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-7(4-9,5-10)3-6-1-2-6;;/h6H,1-5,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIVKARALQAEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride, with the CAS number 2098111-21-6, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on available scientific literature and patents.
The molecular formula of this compound is , with a molecular weight of 219.12 g/mol. The compound features a cyclopropyl group, which is significant in modulating its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2098111-21-6 |
| Molecular Formula | C7H17Cl2FN2 |
| Molecular Weight | 219.12 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to this compound may function as inhibitors of rho-associated protein kinase (ROCK). ROCK plays a crucial role in various cellular processes, including cell motility, growth, and apoptosis. By inhibiting ROCK, this compound could potentially affect pathways associated with neurodegenerative diseases and cancer progression .
Inhibition of ROCK
The inhibition of ROCK has therapeutic implications in conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders. Studies have shown that compounds targeting ROCK can improve neuronal survival and function by modulating the actin cytoskeleton and enhancing cell survival pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects by preventing apoptosis in neuronal cells. This action is likely mediated through the inhibition of ROCK pathways, which are known to be upregulated in neurodegenerative diseases .
Case Studies and Research Findings
- Neurodegeneration Models : In models of neurodegeneration, compounds similar to this compound have shown promise in reducing neuronal cell death and promoting recovery of motor functions .
- Cancer Research : The inhibition of ROCK has also been linked to reduced tumor metastasis in cancer models. By modulating the actin cytoskeleton, these compounds can potentially limit the invasive capabilities of cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
